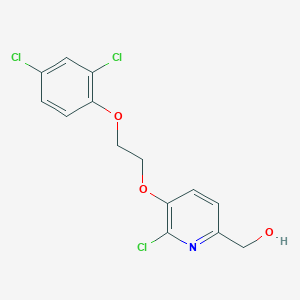
(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol is a synthetic organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a fluorine atom and a methylene group, makes it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the pyrrolizine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the fluorine atom: This step often requires the use of fluorinating agents under controlled conditions.
Addition of the methylene group: This can be done using methylenation reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
The compound may have potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its fluorine atom can serve as a probe in various biochemical assays.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Fluorinated compounds are often explored for their enhanced biological activity and metabolic stability.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the methylene group can influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)ethanol: Similar structure with an ethanol group instead of methanol.
(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)acetone: Contains an acetone group instead of methanol.
(2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)amine: Features an amine group instead of methanol.
Uniqueness
The uniqueness of (2-Fluoro-6-methylenetetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both a fluorine atom and a methylene group can influence its reactivity, stability, and interactions with other molecules.
Propriétés
Formule moléculaire |
C9H14FNO |
|---|---|
Poids moléculaire |
171.21 g/mol |
Nom IUPAC |
(2-fluoro-6-methylidene-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl)methanol |
InChI |
InChI=1S/C9H14FNO/c1-7-2-9(6-12)3-8(10)5-11(9)4-7/h8,12H,1-6H2 |
Clé InChI |
ZCIMMTFIXZGRTK-UHFFFAOYSA-N |
SMILES canonique |
C=C1CC2(CC(CN2C1)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


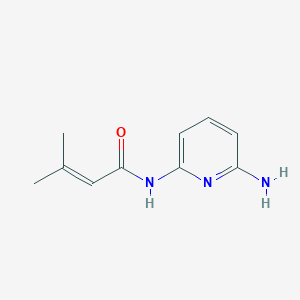
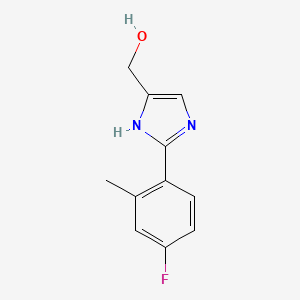
![6,8-Dichloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678225.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13678230.png)
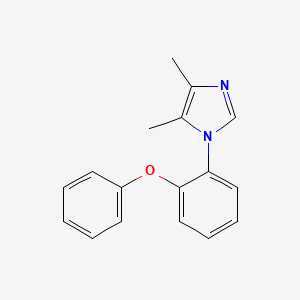
![2-Ethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13678249.png)
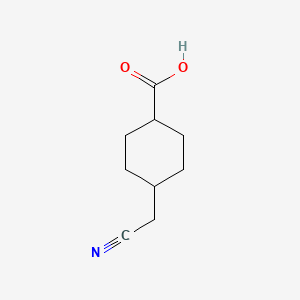
![1-(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13678257.png)
![5-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13678258.png)
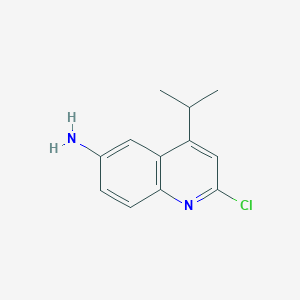
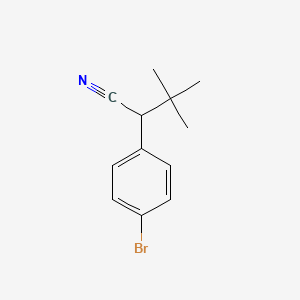
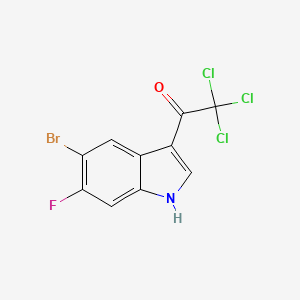
![7-Bromo-N-methylbenzo[d]isoxazol-3-amine](/img/structure/B13678277.png)
